molecular formula C14H14FNO3 B2795395 2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde CAS No. 2094469-10-8

2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde

Cat. No.: B2795395
CAS No.: 2094469-10-8
M. Wt: 263.268
InChI Key: GNVODHQZRNUJIE-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a fluorine atom, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde typically involves multiple steps, starting with the preparation of the oxazole ring. One common approach is the cyclization of amino acids or their derivatives to form the oxazole core, followed by subsequent functionalization to introduce the ethyl and methyl groups, as well as the fluorine atom and aldehyde functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted oxazoles or benzaldehydes.

  • Addition: Formation of adducts or complex molecules.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as antimicrobial, antifungal, or anticancer properties.

  • Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

  • Materials Science: Its unique properties can be utilized in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom and the aldehyde group can influence its binding affinity and reactivity with biological molecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol

  • 2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzaldehyde

  • 5-Fluorobenzaldehyde

Uniqueness: 2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde stands out due to its specific combination of functional groups and structural features, which can lead to unique chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-3-13-12(9(2)19-16-13)8-18-14-5-4-11(15)6-10(14)7-17/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVODHQZRNUJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1COC2=C(C=C(C=C2)F)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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